molecular formula C20H24N2O6S B12745103 L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester CAS No. 81865-25-0

L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester

Cat. No.: B12745103
CAS No.: 81865-25-0
M. Wt: 420.5 g/mol
InChI Key: NUWSYBCZZGWULE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester is a derivative of L-Phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethoxycarbonyl group and a sulfonyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester typically involves the reaction of L-Phenylalanine with ethyl chloroformate and sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

L-Phenylalanine, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, ethyl ester is unique due to the presence of both ethoxycarbonyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81865-25-0

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C20H24N2O6S/c1-3-27-19(23)18(14-15-8-6-5-7-9-15)22-29(25,26)17-12-10-16(11-13-17)21-20(24)28-4-2/h5-13,18,22H,3-4,14H2,1-2H3,(H,21,24)/t18-/m0/s1

InChI Key

NUWSYBCZZGWULE-SFHVURJKSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.